molecular formula C18H17ClN2O3 B2451545 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide CAS No. 2034563-74-9

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide

Cat. No.: B2451545
CAS No.: 2034563-74-9
M. Wt: 344.8
InChI Key: SVCACVNLXDYQND-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole ring, a pyrrolidine ring, and a carboxamide group

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-14-3-1-2-4-15(14)20-18(22)21-8-7-13(10-21)12-5-6-16-17(9-12)24-11-23-16/h1-6,9,13H,7-8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCACVNLXDYQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Synthesis

The target molecule can be deconstructed into three primary components:

  • Benzo[d]dioxole-5-carboxylic acid derivative
  • Pyrrolidine backbone
  • 2-Chloroaniline moiety

Retrosynthetic pathways often begin with the preparation of the benzo[d]dioxole ring system, followed by pyrrolidine functionalization and final carboxamide coupling.

Stepwise Synthesis of Core Components

Synthesis of Benzo[d]dioxole-5-Carboxylic Acid

The benzo[d]dioxole ring is typically synthesized via cyclization of catechol derivatives. A common approach involves:

  • Reagents : Catechol, dichloromethane, potassium carbonate
  • Conditions : Reflux in acetone (12–16 hrs, 60–70°C)
  • Yield : 75–85%

Alternative methods employ Ullmann coupling or Pd-catalyzed cyclization for halogenated variants.

Pyrrolidine Ring Formation

Pyrrolidine synthesis strategies include:

Cyclization of 1,4-Diamines
  • Reagents : 1,4-Diaminobutane, carbonyl sources (e.g., ketones or aldehydes)
  • Conditions : Acid catalysis (HCl, H₂SO₄) under reflux
  • Yield : 60–70%
Ring-Closing Metathesis (RCM)
  • Catalyst : Grubbs 2nd generation
  • Substrate : Diene precursors (e.g., N-protected diamino alkenes)
  • Conditions : Dichloromethane, 40°C, 6–8 hrs
  • Yield : 50–65%

Carboxamide Coupling Strategies

The final step involves coupling the benzo[d]dioxole-pyrrolidine intermediate with 2-chloroaniline. Two primary methods dominate:

HBTU/DIEA-Mediated Amidation

  • Reagents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium-hexafluoro-phosphate), DIEA (N,N-diisopropylethylamine)
  • Conditions :
    • Solvent: DMF or DCM
    • Temperature: 0°C → RT, 12–24 hrs
    • Yield: 80–90%
Representative Procedure:
  • Activate benzo[d]dioxole-pyrrolidine carboxylic acid (1.0 eq) with HBTU (1.2 eq) and DIEA (2.5 eq) in DMF.
  • Add 2-chloroaniline (1.1 eq) dropwise.
  • Stir at RT for 18 hrs.
  • Purify via silica chromatography (hexane:EtOAc = 3:1).

Oxalyl Chloride Activation

  • Reagents : Oxalyl chloride, triethylamine
  • Conditions :
    • Solvent: THF or DCM
    • Temperature: −10°C → RT, 4–6 hrs
    • Yield: 70–75%
Optimization Notes:
  • Excess oxalyl chloride (2.0 eq) improves conversion.
  • Anhydrous conditions are critical to avoid hydrolysis.

Comparative Analysis of Coupling Methods

Method Reagents Solvent Time (hrs) Yield (%) Purity (%)
HBTU/DIEA HBTU, DIEA DMF 18 85–90 ≥95
Oxalyl Chloride Oxalyl chloride THF 6 70–75 90–92

Key Findings :

  • HBTU/DIEA offers superior yields and purity but requires costly reagents.
  • Oxalyl chloride is economical but sensitive to moisture.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Advantages : Enhanced heat/mass transfer, reduced reaction times.
  • Conditions :
    • Microreactor (0.5 mm ID)
    • Residence time: 20–30 mins
    • Yield: 88% (bench scale)

Green Chemistry Approaches

  • Solvent Recycling : DMF recovery via distillation (≥90% efficiency).
  • Catalyst Reuse : Immobilized HBTU on silica gel (3 cycles, 80% activity retention).

Analytical Characterization Protocols

Purity Assessment
  • HPLC : C18 column, acetonitrile:H₂O (70:30), 1.0 mL/min, λ = 254 nm.
  • Acceptance Criteria : ≥98% purity.
Structural Confirmation
  • ¹H/¹³C NMR : Key peaks:
    • Benzo[d]dioxole: δ 6.8–7.1 (m, 3H)
    • Pyrrolidine: δ 3.4–3.6 (m, 4H)
    • 2-Chlorophenyl: δ 7.2–7.4 (m, 4H)

Challenges and Troubleshooting

Common Side Reactions

  • Over-Oxidation : Mitigated by controlled addition of oxidizing agents.
  • Epimerization : Avoided by maintaining pH < 7 during coupling.

Yield-Limiting Factors

  • Moisture Sensitivity : Use of molecular sieves (3Å) in oxalyl chloride method.
  • Incomplete Activation : Pre-activation of carboxylic acid for 30 mins improves HBTU efficiency.

Recent Advances in Methodology

Photoredox Catalysis

  • Catalyst : Ir(ppy)₃ (1 mol%)
  • Conditions : Blue LED, DCM, RT, 6 hrs
  • Yield : 82% (novel route, reduces steps)

Enzymatic Amidation

  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Solvent : TBME (tert-butyl methyl ether)
  • Yield : 78% (greener alternative)

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole ring can be oxidized under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole ring.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C19H15ClN2O4C_{19}H_{15}ClN_{2}O_{4}, with a molecular weight of approximately 370.8 g/mol. Its structure features a pyrrolidine ring substituted with a benzo[d][1,3]dioxole moiety and a chlorophenyl group, which contributes to its biological activity.

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of benzo[d][1,3]dioxole exhibit promising antitumor properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the activity of Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. The inhibition of IDO1 can enhance the efficacy of immunotherapies in cancer treatment .

Case Study:
A study demonstrated that certain benzimidazole derivatives, structurally related to 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide, showed potent IDO1 inhibition in cancer cell lines with low nanomolar IC50 values. This finding suggests that the compound could serve as a scaffold for developing more effective IDO1 inhibitors .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties due to its structural components. Compounds containing benzo[d][1,3]dioxole have been reported to exhibit anti-inflammatory effects by modulating various signaling pathways involved in inflammation . This application could be particularly relevant in treating chronic inflammatory diseases.

Biological Mechanisms

The biological mechanisms through which this compound exerts its effects are primarily linked to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition: The compound may inhibit enzymes such as IDO1, leading to reduced tumor growth and enhanced immune response.
  • Cell Cycle Modulation: Studies suggest that similar compounds can induce apoptosis in cancer cells by affecting the expression of proteins involved in the cell cycle, such as Bax and Bcl-2 .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerIDO1 inhibition
Anti-inflammatoryModulation of inflammatory pathways
Apoptosis inductionRegulation of apoptotic proteins

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the benzo[d][1,3]dioxole ring provides aromatic stability and potential for π-π interactions, while the pyrrolidine ring offers conformational flexibility. The carboxamide group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules.

Biological Activity

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a carboxamide group. Its molecular formula is C18H17ClN2O3C_{18}H_{17}ClN_2O_3 with a molecular weight of approximately 348.79 g/mol . The unique structural components contribute to its pharmacological properties.

The mechanism of action of this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The benzo[d][1,3]dioxole ring can inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : The compound shows affinity for certain receptors, which may mediate its biological effects.
  • Hydrogen Bonding : The carboxamide group enhances binding affinity through hydrogen bonds with target molecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives exhibited IC50 values ranging from 1.54 µM to 4.52 µM against cancer cell lines such as HepG2 and HCT116, demonstrating significant antiproliferative effects while being non-cytotoxic to normal cells (IC50 > 150 µM) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the following structural features:

Structural FeatureInfluence on Activity
Benzo[d][1,3]dioxole RingProvides aromatic stability and potential for π-π interactions
Pyrrolidine RingEnhances conformational flexibility and binding affinity
Chlorine SubstitutionIncreases lipophilicity and receptor interaction

Case Studies

  • Anticancer Mechanisms :
    • A study assessed the anticancer mechanisms via EGFR inhibition and apoptosis pathways. The compound was found to induce apoptosis through the mitochondrial pathway, influencing proteins such as Bax and Bcl-2 .
  • Neuropharmacological Effects :
    • Research indicates that compounds with similar structures exhibit anxiolytic and anticonvulsant properties. For example, modifications in the pyrrolidine ring have shown increased activity at central benzodiazepine receptors .

Q & A

Q. How can researchers address low reproducibility in synthetic yields across labs?

  • Methodology : Standardize protocols using QbD principles. Critical parameters (e.g., drying solvents over molecular sieves, strict temperature control ±2°C) are documented. Inter-lab round-robin tests validate reproducibility (±5% yield variance) .

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